3-(Propan-2-yl)oxan-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

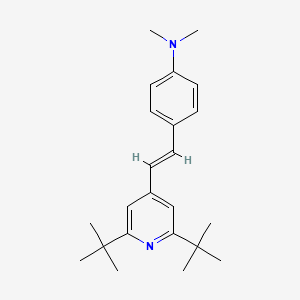

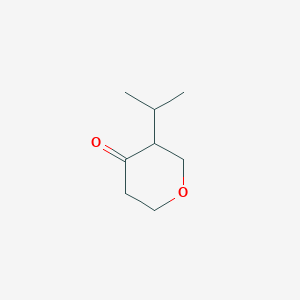

3-(Propan-2-yl)oxan-4-one, also known as dihydrojasmone, is a cyclic ketone. It has a pleasant aroma and has been identified as a fragrance ingredient in numerous perfumes and cosmetic products. The compound has a CAS Number of 1538362-21-8 and a molecular weight of 142.2 .

Molecular Structure Analysis

The molecular formula of this compound is C8H14O2 . The Inchi Code is 1S/C8H14O2/c1-6(2)7-5-10-4-3-8(7)9/h6-7H,3-5H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Crystal Structure Analysis

1,3-diphenyl-propan-2-one oxime, a compound structurally related to 3-(Propan-2-yl)oxan-4-one, has been analyzed for its supramolecular structures. This analysis provides insights into the hydrogen bonding patterns in oxime structures, which are crucial in understanding the molecular interactions and stability of such compounds (Low et al., 2010).

Synthesis and Structural Analysis

Chalcone derivatives structurally similar to this compound have been synthesized and analyzed. The study investigates their crystal structures and intermolecular interactions, providing a basis for understanding the structural properties of related compounds (Salian et al., 2018).

Photoremovable Protecting Groups

Compounds like 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, similar in structure to this compound, are used as photoremovable protecting groups. They are significant in applications where controlled release of protected substances is required, influenced by light (Literák et al., 2008).

Catalytic Applications

Compounds like 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, which share a structural similarity with this compound, have shown efficiency in intermolecular gold-catalyzed cycloadditions to alkenes. These reactions are crucial for synthesizing highly substituted cyclobutane derivatives, showcasing the potential of such compounds in catalytic applications (Faustino et al., 2012).

Molecular Docking and Antimicrobial Activity

The structure of this compound-like compounds has been used in molecular docking studies to predict the interaction with biological targets. Furthermore, these compounds are investigated for their antimicrobial activities, highlighting their potential in medicinal chemistry (Basra et al., 2019).

Synthesis of N-sulfonates

1,3-propane and 1,4-butane sultones are used to synthesize N-sulfonates, which introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules. These molecules are structurally related to this compound and are studied for their potential biological activity (Fadda et al., 2016).

Adhesive Monomer Synthesis

Monomers like 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate, structurally related to this compound, are synthesized for their application in adhesive polymers. These monomers are crucial for improving the hydrolytic stability of adhesives and have applications in dentistry (Moszner et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H227, H302, H315, H319, and H335 . These codes indicate that the compound is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Propriétés

IUPAC Name |

3-propan-2-yloxan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)7-5-10-4-3-8(7)9/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYRRKHGWNZJRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)

![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)

![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2358568.png)

![N-(4-chlorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2358569.png)

![2-Chlorospiro[2.3]hexane-2-sulfonyl chloride](/img/structure/B2358570.png)

![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2358573.png)